
Capivasertib
Übersicht
Beschreibung
Capivasertib, unter dem Markennamen Truqap vertrieben, ist ein oral verfügbares, kleinmolekulares Inhibitoren der Serin/Threonin-Proteinkinase AKT. Es wird hauptsächlich zur Behandlung von hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktorrezeptor 2-negativen, lokal fortgeschrittenem oder metastasiertem Brustkrebs eingesetzt. This compound ist besonders wirksam bei Patienten mit spezifischen genetischen Veränderungen in den PIK3CA-, AKT1- oder PTEN-Genen .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten beinhaltetDie Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound eine großtechnische chemische Synthese unter Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen. Der Prozess wird optimiert, um Verunreinigungen zu minimieren und die Konsistenz des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie ist üblich, um die gewünschten Reinheitsgrade zu erreichen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Capivasertib is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize impurities and ensure consistency in the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Capivasertib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Analoga zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptsächlich gebildete Produkte: Die wichtigsten aus diesen Reaktionen gebildeten Produkte sind verschiedene Derivate von this compound mit veränderten pharmakologischen Eigenschaften. Diese Derivate werden häufig auf ihr potenzielles therapeutisches Nutzen untersucht .
Wissenschaftliche Forschungsanwendungen
Introduction to Capivasertib
This compound is an investigational compound that acts as a potent and selective inhibitor of the AKT (Protein Kinase B) signaling pathway, which is crucial in regulating various cellular processes, including growth, survival, and metabolism. This compound has garnered significant attention for its potential applications in treating various cancers, particularly hormone receptor-positive breast cancer and other malignancies associated with aberrations in the PI3K/AKT/PTEN pathway.
Breast Cancer
This compound is primarily being investigated for its efficacy in breast cancer treatment. The CAPItello-291 Phase III trial highlighted its potential when combined with fulvestrant (Faslodex) for patients with hormone receptor-positive, HER2-negative advanced breast cancer. Key findings from this trial include:
- Progression-Free Survival : The combination of this compound and fulvestrant resulted in a median progression-free survival of 10.3 months compared to 4.8 months for the placebo group, demonstrating a statistically significant improvement (adjusted hazard ratio [HR] 0.56) .
- Overall Survival : In the same study, overall survival was also enhanced, with a median survival of 29.3 months for the this compound group versus 23.4 months for the placebo group (adjusted HR 0.66) .
Prostate Cancer
This compound is being explored in clinical trials for prostate cancer as well. Early-phase studies suggest it may improve outcomes in patients whose tumors exhibit resistance to traditional therapies .
Hematologic Malignancies
In addition to solid tumors, this compound is under investigation for hematologic malignancies, particularly those involving mutations in the PI3K/AKT/PTEN pathway .
CAPItello-291 Trial Insights
The CAPItello-291 trial involved 140 participants who were randomly assigned to receive either this compound plus fulvestrant or placebo plus fulvestrant. The trial's design allowed researchers to assess not only efficacy but also safety profiles over an extended follow-up period:
- Study Duration : Median follow-up was approximately 58.5 months.
- Biomarker Analysis : An expanded biomarker panel indicated that patients with specific genetic alterations (e.g., PIK3CA mutations) derived even greater benefit from this compound treatment .
Other Relevant Studies
Research published in various journals indicates that this compound's effectiveness extends beyond breast cancer:
- Combination Therapies : Studies have shown that combining this compound with other targeted therapies can enhance therapeutic outcomes across different cancer types, including triple-negative breast cancer .
- Neoadjuvant Therapy : this compound has been evaluated as part of neoadjuvant therapy regimens aimed at improving surgical outcomes and overall survival rates in patients with aggressive cancers .
Summary of Clinical Trials
Wirkmechanismus
Capivasertib exerts its effects by inhibiting the activity of the serine/threonine protein kinase AKT. AKT is a key regulator of the phosphatidylinositol-3-kinase (PI3K)/AKT pathway, which is involved in cell growth, survival, and metabolism. By inhibiting AKT, this compound disrupts the signaling pathways that promote cancer cell proliferation and survival. This leads to the induction of apoptosis and inhibition of tumor growth .
Molecular Targets and Pathways:
PI3K/AKT Pathway: this compound targets the AKT kinase within this pathway, preventing the phosphorylation and activation of downstream substrates.
PIK3CA, AKT1, and PTEN Alterations: The compound is particularly effective in tumors with alterations in these genes, which are common in various cancers.
Vergleich Mit ähnlichen Verbindungen
Capivasertib wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Alpelisib: Ein weiterer PI3K-Inhibitor, der in Kombination mit Fulvestrant zur Behandlung von Brustkrebs eingesetzt wird.
Everolimus: Ein mTOR-Inhibitor, der in der Krebstherapie eingesetzt wird.
Ipatasertib: Ein weiterer AKT-Inhibitor mit ähnlichen Anwendungen.
Einzigartigkeit: Die Fähigkeit von this compound, mehrere Isoformen von AKT (AKT1, AKT2 und AKT3) anzusprechen, und seine Wirksamkeit bei Tumoren mit spezifischen genetischen Veränderungen machen es zu einer einzigartigen und wertvollen therapeutischen Option in der Krebsbehandlung .
Biologische Aktivität
Capivasertib (AZD5363) is an oral inhibitor of the AKT family of serine/threonine kinases, which play a crucial role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. The compound has gained attention for its potential in treating various cancers, particularly those with mutations in the AKT pathway.
This compound selectively inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3), leading to the disruption of downstream signaling pathways that promote tumor growth and survival. By inhibiting AKT activity, this compound can induce apoptosis in cancer cells and reduce their proliferation.
Clinical Trials and Efficacy
Numerous clinical trials have evaluated the efficacy of this compound across different cancer types. Below is a summary of key findings from recent studies:
Biological Activity in Preclinical Models
Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in various xenograft models. For instance, significant reductions in phosphorylated PRAS40 and GSK3β were observed during treatment with this compound, correlating with decreased tumor cell proliferation and increased apoptosis .
Case Studies
- AKT1 E17K Mutant ER-positive Metastatic Breast Cancer
- Docetaxel-Persister Cells
Safety Profile
The safety profile of this compound has been evaluated across various trials. Common adverse events include rash, hyperglycemia, and diarrhea, with most being manageable. In the combination therapies, tolerability often improved compared to monotherapy .
Summary of Findings
This compound shows promising biological activity as an AKT inhibitor across multiple cancer types. Its ability to enhance the efficacy of standard therapies like fulvestrant and docetaxel highlights its potential as a valuable addition to cancer treatment regimens.
Eigenschaften
IUPAC Name |
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUBGYFRJFOXQC-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150710 | |
Record name | AZD-5363 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143532-39-1 | |
Record name | AZD-5363 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1143532391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capivasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-5363 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPIVASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFR23M21IE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.